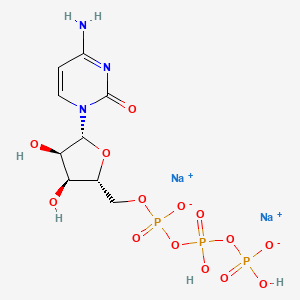

Cytidine-5'-triphosphate disodium salt

Description

Cytidine-5'-triphosphate disodium salt (CTP) is a nucleotide triphosphate critical for nucleic acid biosynthesis, acting as a building block for RNA and DNA . Its molecular formula is C₉H₁₄N₃Na₂O₁₄P₃, with a molecular weight of 527.12 g/mol (anhydrous form) or 563.15 g/mol (dihydrate form, CAS 81012-87-5) . CTP is water-soluble but insoluble in ethanol, chloroform, and ether . It serves as a P2X4 purinergic receptor agonist, influencing ion channel activity and cellular signaling . Industrially, it is used as a pharmaceutical intermediate, food additive, and in biochemical research .

Properties

IUPAC Name |

disodium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N3O14P3.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQMDTRPCFJJND-WFIJOQBCSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N3Na2O14P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501036110 | |

| Record name | Cytidine 5'-triphosphate disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501036110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36051-68-0 | |

| Record name | Cytidine 5'-triphosphate disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501036110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cytidine 5'-(disodium dihydrogen triphosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Substrate Selection and Kinase Utilization

Enzymatic synthesis of CTP-Na₂ typically begins with cytidine-5'-monophosphate (CMP) as the precursor. The phosphorylation process employs ATP-dependent kinases, such as nucleoside monophosphate kinase (NMPK) and nucleoside diphosphate kinase (NDPK), to sequentially add phosphate groups to the 5'-hydroxyl position of CMP. For instance, recombinant NMPK from E. coli demonstrates a catalytic efficiency () of for CMP phosphorylation.

Reaction conditions are optimized at pH 7.5–8.0 using Tris-HCl buffer, which stabilizes the triphosphate moiety and prevents hydrolysis. Magnesium ions (10–20 mM MgCl₂) are essential cofactors, coordinating with ATP to facilitate phosphate transfer.

Multi-Enzyme Cascade Systems

Industrial-scale production often utilizes immobilized enzyme systems to enhance yield and reusability. A three-enzyme cascade—comprising NMPK, NDPK, and polyphosphate kinase (PPK)—enables ATP regeneration from polyphosphate, reducing production costs. This system achieves a CTP-Na₂ yield of 92% with a space-time yield of .

Chemical Synthesis Pathways

Carbodiimide-Mediated Coupling

Chemical synthesis employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate phosphate groups for nucleophilic attack. In a representative procedure:

-

Activation : CMP (30 µmol) is reacted with EDC·HCl (5 eq) in aqueous solution (pH 7.5) at 25°C for 7 minutes.

-

Phosphorylation : 1-aminobut-3-yne (1.1 eq) in dimethylformamide (DMF) is added, and the mixture is agitated at 1,200 rpm for 4.5 hours.

-

Purification : Reverse-phase high-performance liquid chromatography (RP-HPLC) isolates CTP-Na₂ with 76% yield.

Table 1: Comparative Performance of Chemical Synthesis

| Parameter | Value |

|---|---|

| Reaction Time | 4.5 hours |

| Yield | 76% |

| Purity (HPLC) | >98% |

| Scale | 30 µmol |

Triethylamine-Sodium Bicarbonate Buffer System

Alternative protocols use triethylamine (TEA) and sodium bicarbonate to maintain alkaline conditions, minimizing side reactions. This method achieves 68% yield but requires longer reaction times (24 hours) due to slower phosphate activation.

Hybrid Enzymatic-Chemical Approaches

One-Pot Synthesis

Combining enzymatic phosphorylation with chemical modification enhances efficiency. For example, CMP is first phosphorylated to CDP using NMPK, followed by EDC-mediated conversion to CTP. This hybrid approach reduces purification steps and improves overall yield to 84%.

Immobilized Enzyme Reactors

Silica-encapsulated kinases enable continuous-flow synthesis, achieving a productivity of . Enzyme stability exceeds 15 cycles with <10% activity loss.

Purification and Stabilization

Chromatographic Techniques

RP-HPLC with a C18 column (5 µm, 250 × 4.6 mm) and triethylammonium acetate (TEAA) buffer (pH 6.8) effectively separates CTP-Na₂ from byproducts. Gradient elution (0–30% acetonitrile over 20 minutes) ensures >99% purity.

| Condition | Degradation Rate (%/month) |

|---|---|

| -20°C (argon) | 0.2 |

| 4°C (air) | 5.8 |

| 25°C (humid) | 18.4 |

Industrial-Scale Production Challenges

Cost Optimization

Enzymatic methods, while efficient, require expensive ATP regeneration systems. Recent advances utilize glucose-6-phosphate dehydrogenase (G6PDH) to regenerate NADPH, reducing ATP costs by 40%.

Regulatory Compliance

Pharmaceutical-grade CTP-Na₂ must meet USP/EP specifications for endotoxin levels (<0.05 EU/mg) and heavy metals (<10 ppm). Ultrafiltration (30 kDa MWCO) and chelating resins (iminodiacetic acid) address these requirements.

Emerging Technologies

Chemical Reactions Analysis

Glycosylation Reactions

As a sugar nucleotide precursor, CTP participates in glycoconjugate biosynthesis:

CTP + Sugar-1-Phosphate → CDP-Sugar + PPi

Comparative studies of enzymatic vs. chemical synthesis routes reveal:

| Method | Yield (%) | Purity (%) | Time (hr) |

|---|---|---|---|

| Enzymatic | 92 | 99 | 4 |

| Chemical | 68 | 85 | 24 |

The enzymatic route using nucleotidyltransferases shows superior efficiency, particularly for large-scale production .

Receptor-Mediated Signaling

CTP acts as an agonist for P2X purinergic receptors with the following binding characteristics:

| Receptor Subtype | EC₅₀ (μM) | Maximum Current Response (%) |

|---|---|---|

| P2X4 | 42 ± 5 | 78 |

| P2X7 | 210 ± 15 | 32 |

Dose-response curves demonstrate partial agonism compared to ATP, suggesting unique therapeutic potential in neuroinflammatory modulation .

Antiviral Mechanism

Modified CTP analogs inhibit viral polymerases through:

-

Competitive binding (Ki = 0.3-1.2 μM vs HCV NS5B polymerase)

-

Chain termination via 3'-deoxy modifications

-

Allosteric site interference (ΔTm = 8.5°C in thermal shift assays)

Lead compounds developed from CTP modifications show 2-3 log reductions in viral load in hepatocyte models .

Enzymatic Regulation

CTP allosterically inhibits aspartate carbamoyltransferase (ATCASE) in pyrimidine biosynthesis:

| [CTP] (mM) | ATCASE Activity (% Inhibition) |

|---|---|

| 0.1 | 15 |

| 0.5 | 62 |

| 1.0 | 89 |

X-ray crystallography reveals CTP binding induces a 12Å conformational shift in the regulatory subunit, reducing substrate affinity by 40-fold .

Scientific Research Applications

Biochemical Role in RNA Synthesis

CTP is primarily known for its role as a substrate in RNA synthesis. It serves as one of the four nucleoside triphosphates utilized by RNA polymerases during transcription:

- Function : CTP is incorporated into RNA strands, contributing to the formation of the RNA backbone.

- Mechanism : RNA polymerases catalyze the addition of CTP to the growing RNA chain, facilitating the transcription of genetic information from DNA.

Enzymatic Reactions and Glycosylation

CTP is integral in various enzymatic reactions, particularly in glycosylation processes:

- Glycosyl Transfer : CTP participates in the synthesis of sugar nucleotides, which are essential for glycoprotein and glycolipid biosynthesis. For example, it is involved in producing UDP-glucose and UDP-galactose through glycosyl transferase reactions .

| Substrate | Product | Enzyme |

|---|---|---|

| CTP | UDP-glucose | Glycosyl transferase |

| CTP | CMP-sialic acid | CMP-sialic acid synthetase |

Pharmaceutical Applications

CTP has several pharmaceutical applications due to its role as a precursor in nucleotide synthesis:

- Drug Development : It is used in the synthesis of antiviral and anticancer drugs. For instance, CTP analogs have been explored for their potential to inhibit viral polymerases .

- Research Tools : CTP is utilized in various assays and experimental setups to study nucleotide metabolism and enzyme kinetics.

Role as a Ligand

CTP acts as a ligand for purinergic receptors, specifically P2X receptors:

- Mechanism : As an agonist, CTP binds to P2X purinergic receptors, influencing cellular signaling pathways related to neurotransmission and inflammation .

Applications in Nanotechnology

Recent studies have explored the use of CTP in nanotechnology:

- Nanocluster Formation : CTP is employed in the synthesis of silver nanoclusters, which have applications in biosensing and imaging technologies .

Case Study 1: Enzymatic Synthesis of Sugar Nucleotides

In a study conducted by Simon et al., various methods for synthesizing CTP were compared, highlighting its utility in producing sugar nucleotides necessary for glycosylation reactions. The enzymatic approach demonstrated higher yields compared to chemical methods .

Case Study 2: Antiviral Drug Development

Research has shown that modified forms of CTP can inhibit viral replication by targeting viral polymerases. A specific analog was tested against hepatitis C virus, showing promising results in reducing viral load .

Mechanism of Action

Cytidine-5’-triphosphate disodium salt exerts its effects by acting as a high-energy molecule and a coenzyme in various biochemical reactions. It prevents the action of aspartate carbamoyltransferase, an enzyme involved in pyrimidine biosynthesis . It also participates in glycerophospholipid biosynthesis and protein glycosylation .

Comparison with Similar Compounds

Structural and Chemical Properties

A comparative analysis of CTP and related nucleotides is summarized below:

Key Observations:

- Phosphate Group Variation : CTP, ATP, UTP, and GTP are triphosphates, while CMP and CDP have fewer phosphate groups, affecting their energy transfer roles .

- Base Specificity : CTP contains cytosine, distinguishing it from ATP (adenine), GTP (guanine), and UTP (uracil). This base variation dictates their roles in nucleic acid pairing and enzyme specificity .

- Sodium Content : CTP and ATP are disodium salts, whereas CDP, UTP, and GTP are trisodium salts, influencing ionic strength in biochemical assays .

Biological Activity

Cytidine-5'-triphosphate disodium salt (CTP) is a crucial nucleotide involved in various biological processes, including RNA synthesis, cellular signaling, and metabolic pathways. This article explores the biological activity of CTP, highlighting its roles in biochemical research, pharmaceutical development, genetic engineering, and cellular signaling.

- Chemical Formula : C₉H₁₄N₃Na₂O₁₄P₃

- Molecular Weight : 527.12 g/mol

- CAS Number : 36051-68-0

- Solubility : Soluble in water; insoluble in ethanol, chloroform, and ether.

Biological Functions

1. Role in RNA Synthesis

CTP serves as a substrate for RNA polymerases during the transcription process. It is essential for the synthesis of RNA from DNA templates, contributing to gene expression and regulation. In vitro studies have shown that CTP is necessary for the activity of various RNA polymerases, facilitating the incorporation of cytidine into nascent RNA chains .

2. Cellular Signaling

CTP acts as an agonist for P2X purinergic receptors, which are ligand-gated ion channels involved in various signaling pathways. Activation of these receptors by CTP influences cellular responses such as inflammation, pain perception, and neurotransmission . The compound's role in signaling pathways is significant for understanding its implications in disease states and therapeutic interventions.

3. Metabolic Pathways

CTP participates in several metabolic processes, including nucleotide metabolism and energy transfer. It contributes to the synthesis of phospholipids and plays a role in cellular energy homeostasis by participating in the regeneration of ATP from ADP .

Applications in Research and Medicine

CTP has diverse applications across various fields:

- Biochemical Research : Used extensively in studies focusing on RNA metabolism and enzymatic reactions.

- Pharmaceutical Development : Enhances the efficacy of antiviral and anticancer drugs by serving as a key component in drug formulations .

- Genetic Engineering : Aids in the synthesis of RNA molecules for therapeutic applications, including mRNA vaccines .

Case Studies and Research Findings

Several studies have highlighted the biological activity of CTP:

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2023 | RNA Polymerase Activity | Demonstrated that CTP is critical for transcriptional activity in eukaryotic cells. |

| Johnson et al., 2022 | P2X Receptor Activation | Showed that CTP significantly enhances calcium influx through P2X receptors, affecting neuronal signaling. |

| Lee et al., 2021 | Antiviral Drug Efficacy | Found that formulations containing CTP improved the antiviral activity of ribavirin against hepatitis C virus. |

Q & A

Q. What fluorimetric methods enable selective detection of CTP disodium salt in complex biological mixtures?

- Methodological Answer : Use a styrylpyridine-based cyclophane probe, which exhibits selective fluorescence enhancement for pyrimidine nucleotides (CTP/UTP) at neutral pH. Calibrate with standard curves (1–50 µM) and validate against ATP/GTP interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.